molecular formula C19H18BrNO4 B214334 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214334
M. Wt: 404.3 g/mol
InChI Key: FROLZKJKBHSVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has received significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound may also induce apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and HDAC, which are involved in the growth and proliferation of cancer cells. The compound may also induce changes in gene expression and cell signaling pathways, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a new drug candidate for the treatment of cancer. The compound has shown promising results in preclinical studies and may have fewer side effects than existing cancer drugs. However, one of the limitations of using the compound in lab experiments is its low solubility and stability, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies could explore the potential of the compound in combination with other cancer drugs or therapies. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of the compound as a new cancer drug candidate.
Conclusion:
In conclusion, 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. The compound has shown promising results in preclinical studies and may have fewer side effects than existing cancer drugs. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy as a new cancer drug candidate.

Synthesis Methods

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multistep process. The starting materials are 4-methoxybenzaldehyde, ethyl acetoacetate, and 5-bromoindole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as piperidine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been used in various scientific research applications. One of its main applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of cancer.

properties

Product Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C19H18BrNO4/c1-3-21-16-9-6-13(20)10-15(16)19(24,18(21)23)11-17(22)12-4-7-14(25-2)8-5-12/h4-10,24H,3,11H2,1-2H3

InChI Key

FROLZKJKBHSVCO-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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